2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid
説明
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a piperidinyl and isoindolinyl moiety, making it a subject of interest in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-2-1-8(6-13(19)20)5-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSACPARKQNJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Formation of the Isoindole-1-one Core
The foundational step involves condensing 3-aminopiperidine-2,6-dione (1) with a nitro-substituted phthalic anhydride (2). Under acidic conditions (glacial acetic acid, sodium acetate), this yields a nitroisoindoline intermediate (3):
Reaction Scheme
$$
\text{3-Aminopiperidine-2,6-dione (1) + 4-Nitrophthalic anhydride (2)} \xrightarrow{\text{AcOH, NaOAc}} \text{1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline (3)}
$$
Key Conditions
- Solvent: Glacial acetic acid
- Temperature: Reflux (~118°C)
- Catalysis: Sodium acetate (acid scavenger)
Nitro Group Reduction
Catalytic hydrogenation of the nitroisoindoline (3) over palladium on carbon (Pd/C) in acetone under 50 psi H₂ selectively reduces the nitro group to an amine (4):
Reaction Scheme
$$
\text{3} \xrightarrow{\text{H}_2 (\text{50 psi}), \text{Pd/C, Acetone}} \text{1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline (4)}
$$
Optimization Insights
- Catalyst loading: 10% Pd/C (0.1 g per 0.5 g substrate)
- Reaction time: 4 hours
- Yield: ~85% (reported in analogous protocols)
Synthetic Route 2: Bromomethyl Benzoate Alkylation
Synthesis of Bromomethyl-Nitrobenzoate Precursor
Methyl 2-bromomethyl-5-nitrobenzoate (5) is prepared via N-bromosuccinimide (NBS)-mediated bromination of methyl 2-methyl-5-nitrobenzoate under UV light:
Reaction Conditions
Nucleophilic Displacement with 3-Aminopiperidine-2,6-dione
The bromomethyl derivative (5) reacts with 3-aminopiperidine-2,6-dione hydrochloride (1) in dimethylformamide (DMF) using triethylamine (TEA) as a base, forming the isoindoline core (6):
Reaction Scheme
$$
\text{5} + \text{1} \xrightarrow{\text{DMF, TEA}} \text{1-Oxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline (6)}
$$
Critical Parameters
- Temperature: 80–100°C
- Reaction time: 12–24 hours
- Base: Triethylamine (3 equiv)
Functional Group Transformation to Acetic Acid
Post-hydrogenation of the nitro group (as in Section 2.2), the resulting amine undergoes acetylation with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃) to install the acetic acid side chain:
Proposed Reaction
$$
\text{4} + \text{BrCH}2\text{CO}2\text{H} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Comparative Analysis of Synthetic Pathways
Table 1: Key Metrics of Reported Methods
| Parameter | Route 1 (Nitrophthalic Anhydride) | Route 2 (Bromomethyl Benzoate) |
|---|---|---|
| Starting Material Cost | Moderate | High |
| Step Count | 3–4 | 4–5 |
| Overall Yield | ~40% | ~35% |
| Scalability | Limited by nitro reduction | Challenged by alkylation step |
| Purification Complexity | Moderate (chromatography) | High (multiple intermediates) |
Advantages of Route 1 :
- Fewer steps and higher atom economy.
- Avoids hazardous bromination conditions.
Advantages of Route 2 :
- Greater flexibility in modifying the aromatic substituents.
- Amenable to parallel synthesis for derivative libraries.
Industrial-Scale Manufacturing Considerations
Process Optimization for Route 1
Quality Control Checkpoints
- Intermediate 3 : HPLC purity >98% (UV detection at 254 nm).
- Amine 4 : Residual Pd content <10 ppm (ICP-MS).
- Final Product : Chiral purity >99.5% (Chiralpak AD-H column).
化学反応の分析
Types of Reactions
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Anti-inflammatory Properties
One of the primary applications of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid is its ability to reduce levels of tumor necrosis factor alpha (TNFα). Elevated TNFα levels are implicated in various inflammatory diseases, including rheumatoid arthritis and Crohn's disease. Research indicates that compounds similar to this one can effectively lower TNFα levels in mammals, thereby alleviating symptoms associated with inflammatory conditions .
Neurological Disorders
The compound may also have potential applications in treating neurological disorders. The structure suggests it could influence neurotransmitter systems or neuroinflammatory pathways, making it a candidate for further studies in conditions like multiple sclerosis or neurodegenerative diseases .
Data Table: Summary of Research Findings
Case Study 1: TNFα Reduction
In a study published under patent US20020183360A1, researchers investigated the effects of substituted isoindoline derivatives on TNFα levels. The findings revealed that specific derivatives significantly reduced TNFα production in animal models, suggesting potential therapeutic benefits for conditions characterized by chronic inflammation .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds related to this compound. Preliminary data indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .
作用機序
The mechanism of action of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction processes and alteration of gene expression .
類似化合物との比較
Similar Compounds
- **2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy)acetic acid
- **2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetic acid
Uniqueness
What sets 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
生物活性
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the context of inflammation and tumor necrosis factor (TNF) modulation. This article explores the compound's biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H12N2O6
- Molecular Weight : 288.26 g/mol
- CAS Number : 165945125
The compound is believed to exert its biological effects primarily through the modulation of inflammatory pathways, particularly by influencing TNF levels in mammals. TNF is a cytokine involved in systemic inflammation and is implicated in various diseases, including autoimmune disorders and cancer.
Key Mechanisms:
- Inhibition of TNF Production : Research indicates that derivatives of 2-(2,6-dioxopiperidin-3-yl)phthalimides can significantly reduce TNF levels. This reduction is crucial as excessive TNF production is associated with inflammatory diseases .
- Antioxidant Activity : The isoindole structure may contribute to antioxidant properties, potentially mitigating oxidative stress in cells .
Case Studies and Experimental Data
- In Vivo Studies : In animal models, administration of compounds similar to this compound has shown a marked decrease in TNF levels following inflammatory stimuli. These studies suggest a therapeutic potential for this compound in treating conditions characterized by chronic inflammation .
- Cell Culture Experiments : In vitro studies have demonstrated that the compound can inhibit the activation of NF-kB, a key transcription factor that regulates TNF production. This inhibition leads to decreased expression of pro-inflammatory cytokines .
Table 1: Predicted Collision Cross Section for Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 317.07683 | 170.3 |
| [M+Na]+ | 339.05877 | 179.7 |
| [M+NH4]+ | 334.10337 | 174.0 |
| [M+K]+ | 355.03271 | 178.5 |
| [M-H]- | 315.06227 | 169.0 |
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Reduces TNF levels in vivo |
| Antioxidant | Potential to mitigate oxidative stress |
| Cytokine modulation | Inhibits NF-kB activation |
Q & A
What are the optimal synthetic routes for 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid in laboratory settings?
Basic
A reflux-based method using acetic acid as the solvent, sodium acetate as a catalyst, and stoichiometric control of precursors (e.g., 3-formyl-indole derivatives) is effective. After refluxing for 3–5 hours, isolate the product via filtration, followed by sequential washing with acetic acid, water, ethanol, and diethyl ether. Recrystallization from a DMF/acetic acid mixture enhances purity .
Which spectroscopic techniques are recommended for structural confirmation and conformational analysis?
Basic
Use a combination of FT-IR, FT-Raman, and FT-NMR spectroscopy to assign vibrational modes and electronic properties. Theoretical calculations (e.g., density functional theory) should complement experimental data to resolve ambiguities in peak assignments, particularly for carbonyl (C=O) and aromatic moieties .
How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?
Advanced
Cross-validate data using differential scanning calorimetry (DSC) for thermal behavior, X-ray powder diffraction (XRPD) for crystallinity, and HPLC for purity. Computational validation via quantum chemical calculations (e.g., Gibbs free energy, solvation models) can reconcile discrepancies between experimental observations .
What methodologies assess the impact of polymorphic forms on bioactivity or reactivity?
Advanced
Characterize polymorphs using XRPD and DSC to identify distinct crystalline phases. Compare dissolution rates, stability under accelerated conditions (40°C/75% RH), and in vitro bioactivity assays (e.g., enzyme inhibition). Computational docking studies may predict interactions between polymorphs and biological targets .
What strategies ensure stability during long-term storage or experimental use?
Basic
Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify degradation products using LC-MS. Store in airtight containers under inert gas (e.g., nitrogen) at ≤ -20°C .
How can computational modeling optimize reaction conditions for this compound?
Advanced
Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and transition states. Validate with microkinetic modeling and design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading .
What in vitro/in vivo models are appropriate for preliminary toxicological profiling?
Advanced
Use Ames tests (OECD 471) for mutagenicity, zebrafish embryos (OECD 236) for developmental toxicity, and murine macrophage assays (e.g., IC50 determination) for cytotoxicity. For carcinogenicity risk, align with IARC guidelines for structurally related compounds .
How should researchers validate purity and identity to meet pharmacopeial standards?
Basic
Employ pharmacopeial monographs (e.g., USP-NF) for identity confirmation via IR spectroscopy. Quantify impurities using HPLC with UV detection (210–280 nm) and spiked reference standards. Elemental analysis (C, H, N) ensures stoichiometric consistency .
What experimental designs mitigate batch-to-batch variability in synthesis?
Advanced
Implement quality-by-design (QbD) principles, including risk assessment (ICH Q9) and process analytical technology (PAT). Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., precursor purity) with critical quality attributes (CQAs) like yield and particle size .
How can researchers leverage vibrational spectroscopy to study solvent interactions?
Advanced
Perform solvent-dependent FT-IR studies to analyze hydrogen bonding and dipole interactions. Compare experimental spectra with COSMO-RS simulations to map solvation effects on molecular conformation. Solvatochromic shifts in UV-Vis spectra may further validate computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
